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Compound of Interest

Compound Name: Eravacycline dihydrochloride

Cat. No.: B560568

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eravacycline
Dihydrochloride

Introduction

Eravacycline, marketed as Xerava™, is a novel, fully synthetic fluorocycline antibiotic belonging
to the tetracycline class.[1] It was specifically designed to overcome common tetracycline
resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3] Eravacycline
exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic
bacteria, including many multidrug-resistant (MDR) pathogens.[4] Approved by the U.S. Food
and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections
(clAl), its potent activity and favorable safety profile make it a significant agent in the
management of serious bacterial infections.[2][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of eravacycline, summarizing key data from preclinical and clinical
studies. It is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Intravenous eravacycline demonstrates linear and dose-proportional pharmacokinetics.[1][2]
Following administration, it is widely distributed throughout the body.

Absorption and Distribution
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Being administered intravenously, bioavailability is 100%. The peak plasma concentration
(Cmax) is typically reached at the end of the infusion.[1] Eravacycline exhibits concentration-
dependent protein binding, ranging from 79% to 90% in human plasma at concentrations of
100 to 10,000 ng/mL.[1][5]

Table 1: Human Pharmacokinetic Parameters of Intravenous Eravacycline

Parameter Value Study Population / Notes

Healthy Subjects (1 mglkg
Cmax (Day 1) 2125 ng/imL

every 12h)[1]

Healthy Subjects (1 mg/kg
Cmax (Day 10) 1825 ng/mL

every 12h)[1]

Healthy Subjects (1 mg/kg
AUCo-12 (Day 1) 4305 ng-h/mL

every 12h)[1]

Healthy Volunteers (1 mg/kg
AUCo-12 (Steady-State) 4560 + 940 ng-h/mL

every 12h)[6]

Healthy Volunteers (1 mg/kg
fAUCo-12 (Steady-State) 770 £ 140 ng-h/mL

every 12h)[6]
Volume of Distribution (Vss) ~321 L (or 4.2 L/kg) Population studies[2][5]
Total Clearance (CL) 13.5L/h Population studies[2]
Terminal Elimination Half-Life ] )

~20 - 48 hours Population studies[2][5]

(t2)
Plasma Protein Binding 79% - 90% Concentration-dependent[1][5]

) 6.44 (Ratio of ELF AUCo-12 to
Pulmonary ELF Penetration Healthy Volunteers|[6]
plasma fAUCo-12)

| Alveolar Macrophage Penetration | 51.63 (Ratio of AM AUCo-12 to plasma fAUCo-12) | Healthy
Volunteers|[6] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; fAUC:
Free drug AUC; Vss: Volume of distribution at steady state.
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Metabolism and Elimination

Eravacycline is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and
Flavin-containing monooxygenase (FMO) mediated oxidation.[5] Following a single
radiolabeled dose, approximately 34% is excreted in the urine and 47% in the feces.
Unchanged eravacycline is the major component found, accounting for 20% of the dose in
urine and 17% in feces.[5]
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Caption: Metabolism and elimination pathway of eravacycline.

Experimental Protocols: Human Pharmacokinetic
Studies

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://go.drugbank.com/drugs/DB12329
https://go.drugbank.com/drugs/DB12329
https://www.benchchem.com/product/b560568?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The pharmacokinetic parameters listed in Table 1 were primarily derived from Phase 1, open-
label studies in healthy adult volunteers. A typical study design involves administering single or
multiple intravenous doses of eravacycline (e.g., 1 mg/kg infused over 60 minutes every 12
hours).[6] Serial plasma samples are collected at predefined time points (e.g., pre-infusion, end
of infusion, and at various intervals post-infusion) to determine drug concentrations.[6]
Noncompartmental methods are used to calculate key PK parameters such as Cmax, AUC,
clearance, and half-life.[6] To assess pulmonary disposition, some studies include
bronchoalveolar lavage (BAL) at different time points to measure concentrations in epithelial
lining fluid (ELF) and alveolar macrophages (AM).[6]

Pharmacodynamics

Eravacycline's antibacterial action stems from its ability to inhibit bacterial protein synthesis.[1]
[5] This mechanism is similar to other tetracyclines but with enhanced potency and
circumvention of key resistance pathways.

Mechanism of Action

Eravacycline binds to the bacterial 30S ribosomal subunit, which physically blocks the binding
of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3] This action prevents the
incorporation of amino acids into the growing peptide chain, leading to the cessation of protein
synthesis.[1][5] This is generally a bacteriostatic effect, although bactericidal activity has been
observed against certain strains of E. coli and Klebsiella pneumoniae.[1][5] Its unique
fluorocycline structure allows it to evade common tetracycline resistance mechanisms,
including efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M)).[1]
[31[7]

Caption: Eravacycline's mechanism of action on the bacterial ribosome.

In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant
pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) required
to inhibit 50% (MICso) and 90% (MICoo) of isolates.

Table 2: In Vitro Activity of Eravacycline against Gram-Positive Bacteria
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Organism MICso (ug/mL) MICo0 (ug/mL) Reference(s)

Staphylococcus

aureus (MSSA & 0.12 1 [8]
MRSA)
Enterococcus faecalis

<0.06 0.12 [1][8]
(VSE & VRE)
Enterococcus faecium

0.06 0.12 [1]18]

(VSE & VRE)

| Streptococcus anginosus group | - | 0.125 |[1] |

Table 3: In Vitro Activity of Eravacycline against Gram-Negative Bacteria

Organism MICso (ug/mL) MICo0 (ug/mL) Reference(s)
Escherichia coli 0.125 - 0.25 0.5 [1]1[9]
Klebsiella

_ 0.25 1 [1]
pneumoniae

Acinetobacter

. 0.5 1 [10]
baumannii
Stenotrophomonas Effective growth
maltophilia inhibition noted[2]

| Helicobacter pylori | 0.063 | 0.125 [[2] |

Table 4: In Vitro Activity of Eravacycline against Clostridioides difficile

Organism MICso (mglL) MICo0 (Mg/L) Reference(s)

| Clostridioides difficile (various ribotypes) | <0.0078 | 0.016 |[11] |

PK/PD Relationship and In Vivo Models
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The pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the efficacy of
eravacycline is the ratio of the free drug area under the plasma concentration-time curve to the
MIC (fAUC/MIC).[1] This has been established through in vivo animal models, most notably the
neutropenic murine thigh infection model.

This model is a standard preclinical method for evaluating the in vivo efficacy of antibiotics and
determining the relevant PK/PD index.

 Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide. This immunosuppression ensures that the observed
antibacterial effect is primarily due to the drug, not the host's immune system.[9]

 Infection: A bacterial suspension of a specific isolate (e.g., E. coli) with a known MIC is
injected into the thigh muscle of the mice.[9]

o Treatment: At a set time post-infection (e.g., 2 hours), treatment with eravacycline begins.
Various dosing regimens (different dose levels and frequencies) are administered to
generate a range of fAUC/MIC exposures.[9]

o Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and
the thigh muscles are excised, homogenized, and plated to determine the bacterial burden in
colony-forming units (CFU) per gram of tissue.

o Data Analysis: The change in bacterial burden (logio CFU) is correlated with the
corresponding fAUC/MIC values for each dosing regimen to determine the exposure
magnitude required for bacteriostatic (stasis) or bactericidal (e.g., 1-log kill) activity.[9]
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Caption: Workflow for the neutropenic murine thigh infection model.

Studies using this model for E. coli have shown that an fAUC/MIC target near 25 is likely
relevant for clinical efficacy.[9] This value helps in designing optimal dosing regimens for

clinical trials and practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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